molecular formula C15H15N5 B11041811 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B11041811
M. Wt: 265.31 g/mol
InChI Key: VAINSVKNTAEVFK-UHFFFAOYSA-N
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Description

4,8-Dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a quinazoline derivative characterized by a bicyclic aromatic core containing two nitrogen atoms. The quinazoline scaffold is substituted with methyl groups at positions 4 and 8, while a 4-methylpyrimidin-2-yl group is attached via an amine linkage at position 2.

This compound’s structural features, including electron-donating methyl groups and a pyrimidine substituent, likely influence its solubility, bioavailability, and target affinity.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C15H15N5/c1-9-5-4-6-12-11(3)18-15(19-13(9)12)20-14-16-8-7-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20)

InChI Key

VAINSVKNTAEVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

Subsequently, the methyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate. The final step involves the coupling of the quinazoline derivative with 4-methylpyrimidin-2-amine, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present in derivatives of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols from nitro or carbonyl precursors.

Scientific Research Applications

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. For example, it could inhibit tyrosine kinases by mimicking the structure of ATP, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and molecular properties between 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Structural Features Reference
This compound Quinazoline - 4,8-dimethyl
- N-(4-methylpyrimidin-2-yl)
C₁₅H₁₆N₆ 280.33* Bicyclic N-heterocycle; pyrimidine linkage Synthesized**
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole - 4,6-dimethylpyrimidinyl C₁₃H₁₄N₆ 254.29 Five-membered N-heterocycle; planar structure
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine Benzothiazole - 4,7-dimethoxy
- N-(pyridin-4-ylmethyl)
C₁₅H₁₅N₃O₂S 305.37 Sulfur-containing heterocycle; pyridine substituent
4,8-Dimethyl-N-[5-(pyridin-3-ylmethyl)-triazinyl]quinazolin-2-amine Quinazoline + Triazine - Triazine-linked pyridinylmethyl C₁₉H₂₁N₇ 347.42 Extended triazine backbone; increased steric bulk

Calculated molecular weight based on formula; *Structural formula inferred from nomenclature.

Key Observations:

Core Heterocycle Differences: Quinazoline (target compound) vs. This may enhance interactions with enzymatic targets .

Substituent Effects: Pyrimidine vs. Methyl vs. Methoxy Groups: Methyl groups (target compound) enhance lipophilicity, while methoxy groups () increase polarity, affecting solubility and metabolic stability .

Molecular Weight and Steric Bulk :

  • The triazine-linked derivative () has a higher molecular weight (347.42 vs. 280.33) and bulkier substituents, which may reduce cellular uptake but improve binding specificity in congested active sites .

Crystallographic and Conformational Insights

  • N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (): X-ray data reveal bond lengths of ~1.382 Å for C-N bonds and angles of ~106.87°–132.8°, indicating a planar conformation stabilized by intramolecular hydrogen bonds. This rigidity contrasts with the more flexible triazine derivatives .
  • Target Compound: While crystallographic data are unavailable, the quinazoline core likely adopts a planar conformation similar to benzimidazole analogs, with methyl substituents inducing minor torsional strain.

Biological Activity

4,8-Dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structural features, including dimethyl groups at the 4 and 8 positions and a pyrimidinylamine moiety at the 2 position. Quinazoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound has gained attention for its potential therapeutic applications, particularly in oncology and other areas of pharmacology.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Enzyme Inhibition : The compound exhibits promising activity as an enzyme inhibitor, particularly against kinases involved in cancer pathways. This inhibition can lead to the suppression of cell proliferation, positioning it as a candidate for anticancer therapies.
  • Antiviral and Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess antiviral and anti-inflammatory properties, expanding its potential therapeutic applications beyond oncology.

The mechanism of action involves the compound's interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various cellular pathways. This action can lead to apoptosis in cancer cells, highlighting its potential efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents can significantly influence biological activity. For instance, compounds that share structural similarities with this compound demonstrate different biological profiles based on their specific modifications:

Compound NameStructural FeaturesUnique Aspects
4,6-DimethylquinazolineLacks pyrimidinylamine moietyDifferent biological activity profile
N-(4-Methylpyrimidin-2-yl)quinazolin-2-amineLacks dimethyl groupsMay have altered binding affinity
2-Amino-4,6-dimethylpyrimidineContains a pyrimidine core but lacks quinazoline structureDifferent chemical properties

The combination of dimethylquinazoline and pyrimidinylamine moieties enhances the chemical reactivity and biological activities compared to similar compounds.

Case Studies

Recent studies have highlighted the therapeutic potential of quinazoline derivatives:

  • Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various human cancer cell lines, with some compounds showing GI50 values below 0.1 μM against 60 different lines .
  • Kinase Inhibition : Research on hybrid compounds indicated that modifications to quinazoline structures could enhance kinase inhibitory activity, suggesting that strategic alterations to this compound may improve its therapeutic profile.
  • Inflammation and Pain Management : Other derivatives have shown promise in anti-inflammatory assays and pain relief models, indicating a broader application for quinazoline-based compounds in treating inflammatory diseases .

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